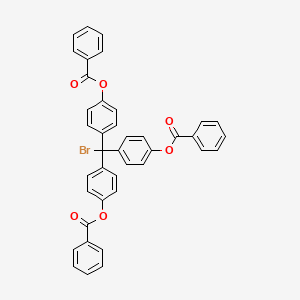

![molecular formula C8H5N3O4 B1308327 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-44-3](/img/structure/B1308327.png)

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

カタログ番号 B1308327

CAS番号:

904805-44-3

分子量: 207.14 g/mol

InChIキー: NUZGPTNYBKNNMQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

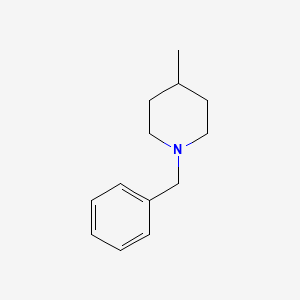

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.15 . The compound is typically in the form of a yellow solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, has been explored in various studies . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another study reported a simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The InChI code for 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a yellow solid . It has a molecular weight of 207.15 .科学的研究の応用

-

Antileishmanial Pharmacophore

- Field : Pharmaceutical Chemistry

- Application : Imidazo[1,2-a]pyridine derivatives have been studied for their antileishmanial properties .

- Method : A structure-activity relationship (SAR) study was conducted focusing on positions 2 and 8 of the imidazo[1,2-a]pyridine ring through the synthesis of 22 new derivatives .

- Results : The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some imidazo[1,2-a]pyridine examples exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

Synthesis of Highly Functionalized Imidazopyridine Derivatives

- Field : Organic Chemistry

- Application : The synthesis of optically active highly functionalized imidazopyridine derivatives .

- Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazopyridine derivatives .

- Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .

-

Anxiolytic Drugs

-

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : The synthesis of imidazo[1,2-a]pyridines .

- Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .

- Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .

-

Corrosion Inhibition

特性

IUPAC Name |

8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZGPTNYBKNNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398672 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

904805-44-3 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

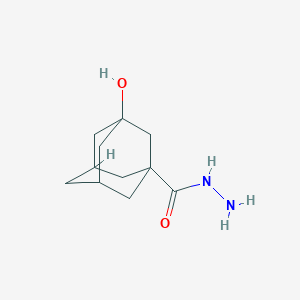

3-Hydroxyadamantane-1-carbohydrazide

68435-09-6

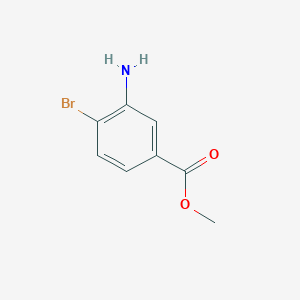

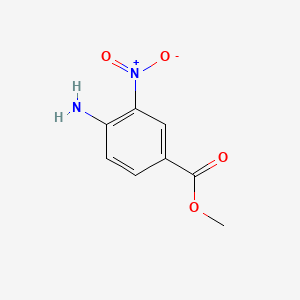

Methyl 3-amino-4-bromobenzoate

46064-79-3

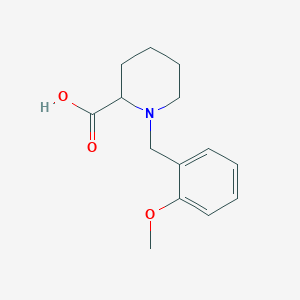

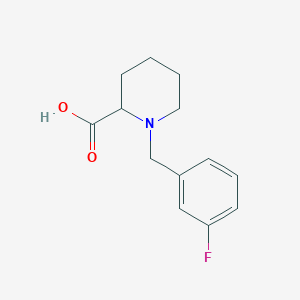

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

1033400-09-7

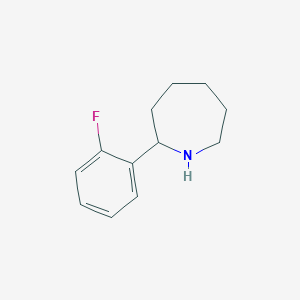

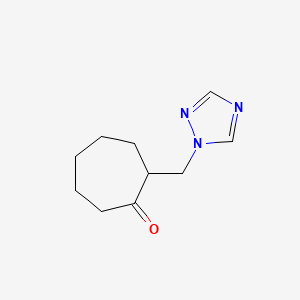

2-(2-Fluorophenyl)azepane

383130-04-9

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)